molecular formula C29H28N2O4 B334772 BUTYL 4-({[2-(4-ETHOXYPHENYL)-4-QUINOLYL]CARBONYL}AMINO)BENZOATE

BUTYL 4-({[2-(4-ETHOXYPHENYL)-4-QUINOLYL]CARBONYL}AMINO)BENZOATE

Cat. No.: B334772
M. Wt: 468.5 g/mol
InChI Key: RTPDLHLIRIFVAO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

BUTYL 4-({[2-(4-ETHOXYPHENYL)-4-QUINOLYL]CARBONYL}AMINO)BENZOATE is a complex organic compound with the molecular formula C29H28N2O4 It is known for its unique structure, which includes a quinoline ring, an ethoxyphenyl group, and a benzoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of BUTYL 4-({[2-(4-ETHOXYPHENYL)-4-QUINOLYL]CARBONYL}AMINO)BENZOATE typically involves multiple steps, starting with the preparation of the quinoline and ethoxyphenyl intermediates. These intermediates are then coupled through a series of reactions, including esterification and amidation, to form the final product. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of continuous flow reactors, automated systems, and advanced purification techniques to produce the compound on a commercial scale.

Chemical Reactions Analysis

Types of Reactions

BUTYL 4-({[2-(4-ETHOXYPHENYL)-4-QUINOLYL]CARBONYL}AMINO)BENZOATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxides and other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced quinoline and phenyl derivatives.

    Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions, particularly at the quinoline and phenyl rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction may produce reduced quinoline derivatives.

Scientific Research Applications

BUTYL 4-({[2-(4-ETHOXYPHENYL)-4-QUINOLYL]CARBONYL}AMINO)BENZOATE has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of BUTYL 4-({[2-(4-ETHOXYPHENYL)-4-QUINOLYL]CARBONYL}AMINO)BENZOATE involves its interaction with specific molecular targets and pathways. The quinoline ring is known to interact with various enzymes and receptors, potentially inhibiting or modulating their activity. The ethoxyphenyl group may enhance the compound’s binding affinity and specificity, while the benzoate ester can influence its solubility and bioavailability.

Comparison with Similar Compounds

Similar Compounds

  • Butyl 4-({[2-(4-methoxyphenyl)-4-quinolinyl]carbonyl}amino)benzoate
  • Butyl 4-({[2-(4-ethoxyphenyl)-4-pyridinyl]carbonyl}amino)benzoate
  • Butyl 4-({[2-(4-ethoxyphenyl)-4-quinolinyl]carbonyl}amino)salicylate

Uniqueness

BUTYL 4-({[2-(4-ETHOXYPHENYL)-4-QUINOLYL]CARBONYL}AMINO)BENZOATE is unique due to its specific combination of functional groups and structural features. The presence of the quinoline ring, ethoxyphenyl group, and benzoate ester provides a distinct set of chemical and biological properties that differentiate it from similar compounds.

This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C29H28N2O4

Molecular Weight

468.5 g/mol

IUPAC Name

butyl 4-[[2-(4-ethoxyphenyl)quinoline-4-carbonyl]amino]benzoate

InChI

InChI=1S/C29H28N2O4/c1-3-5-18-35-29(33)21-10-14-22(15-11-21)30-28(32)25-19-27(31-26-9-7-6-8-24(25)26)20-12-16-23(17-13-20)34-4-2/h6-17,19H,3-5,18H2,1-2H3,(H,30,32)

InChI Key

RTPDLHLIRIFVAO-UHFFFAOYSA-N

SMILES

CCCCOC(=O)C1=CC=C(C=C1)NC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=C(C=C4)OCC

Canonical SMILES

CCCCOC(=O)C1=CC=C(C=C1)NC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=C(C=C4)OCC

Origin of Product

United States

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